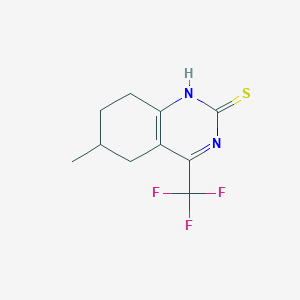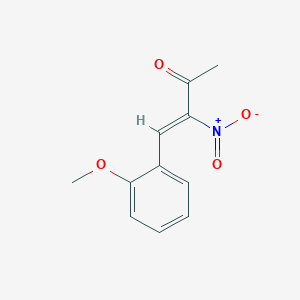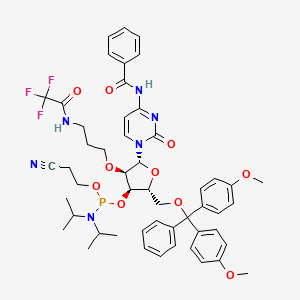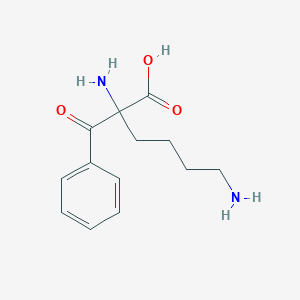
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate is a complex organic compound with significant potential in various scientific fields. This compound features an indole core, which is a common structure in many biologically active molecules, and a carboxylic acid group, which enhances its reactivity and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core. Subsequent functionalization of the indole ring can be achieved through various organic reactions, such as nitration, reduction, and amination, to introduce the 2,2-diaminoethyl and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole core allows it to bind to these targets through π-π stacking interactions and hydrogen bonding. This binding can modulate the activity of the target molecules, leading to various biological effects. The carboxylic acid group also plays a role in enhancing the compound’s solubility and facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole core, similar to 3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid hydrate.
Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.
Indole-3-acetic acid: A plant hormone with an indole core and a carboxylic acid group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2,2-diaminoethyl group distinguishes it from other indole derivatives, providing additional sites for chemical modification and enhancing its potential for diverse applications.
Properties
Molecular Formula |
C11H15N3O3 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
3-(2,2-diaminoethyl)-1H-indole-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H13N3O2.H2O/c12-9(13)4-6-5-14-10-7(6)2-1-3-8(10)11(15)16;/h1-3,5,9,14H,4,12-13H2,(H,15,16);1H2 |
InChI Key |
RGGOBFISERKKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2CC(N)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


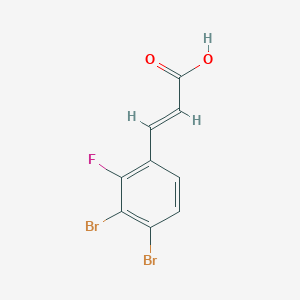
![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
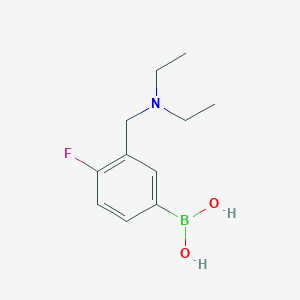
![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)

![3-Bromo-5,6,7,8-tetrahydro-2-methyl-9-(trifluoromethyl)pyrazolo-[5,1-B]-quinazoline](/img/structure/B13728650.png)
